molecular formula C6H7N3O2 B1588546 Methyl 5-aminopyrimidine-2-carboxylate CAS No. 73418-88-9

Methyl 5-aminopyrimidine-2-carboxylate

Cat. No.: B1588546
CAS No.: 73418-88-9
M. Wt: 153.14 g/mol
InChI Key: NYYBCNDGMLXGQQ-UHFFFAOYSA-N
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Description

Methyl 5-aminopyrimidine-2-carboxylate: is a chemical compound with the molecular formula C6H7N3O2 and a molecular weight of 153.14 g/mol. It is a solid substance commonly used in various scientific research applications, including chemistry, biology, medicine, and industry.

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis of this compound typically begins with pyrimidine derivatives.

  • Reaction Conditions:

Industrial Production Methods:

  • Batch Production: In an industrial setting, the compound is often produced in batches using controlled reaction conditions to ensure consistency and purity.

  • Purification: After synthesis, the compound undergoes purification processes to remove impurities and by-products.

Types of Reactions:

  • Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives.

  • Reduction: Reduction reactions can convert the compound into its reduced forms.

  • Substitution: Substitution reactions can introduce different functional groups at various positions on the pyrimidine ring.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

  • Substitution: Various nucleophiles and electrophiles can be used to achieve substitution reactions.

Major Products Formed:

  • Oxidation Products: Various oxidized derivatives of the compound.

  • Reduction Products: Reduced forms of the compound.

  • Substitution Products: Derivatives with different functional groups.

Mechanism of Action

Scientific Research Applications

Chemistry: Methyl 5-aminopyrimidine-2-carboxylate is used as a building block in organic synthesis, particularly in the construction of more complex heterocyclic compounds. Biology: The compound is utilized in biological studies to investigate the role of pyrimidine derivatives in cellular processes. Medicine: It serves as a precursor in the synthesis of pharmaceuticals, including potential therapeutic agents. Industry: The compound is employed in the development of new materials and chemical processes.

Comparison with Similar Compounds

  • Methyl 2-aminopyrimidine-5-carboxylate: A structural isomer with the amino group at a different position on the pyrimidine ring.

  • Methyl 5-aminopyridine-3-carboxylate: A related compound with a pyridine ring instead of a pyrimidine ring.

Uniqueness: Methyl 5-aminopyrimidine-2-carboxylate is unique due to its specific arrangement of functional groups, which influences its reactivity and applications.

This comprehensive overview provides a detailed understanding of this compound, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

methyl 5-aminopyrimidine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7N3O2/c1-11-6(10)5-8-2-4(7)3-9-5/h2-3H,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYYBCNDGMLXGQQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NC=C(C=N1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70442978
Record name Methyl 5-aminopyrimidine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70442978
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

73418-88-9
Record name Methyl 5-aminopyrimidine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70442978
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

5-(Benzhydrylidene-amino)-pyrimidine-2-carboxylic acid methyl ester (9.83 g, 31.0 mmol) was dissolved in methanol (100 mL) and sodium acetate (12.2 g, 149 mmol) was added followed by hydroxylamine hydrochloride (7.75 g, 112 mmol). This was stirred at room temperature as a pale yellow mixture. At 3 h another 7.75 g of hydroxylamine hydrochloride and 12.2 g of sodium acetate were added. At 4 d, silica gel was added directly to the reaction mixture for dry loading purposes. Purification by silica gel flash chromatography (methanol/ethyl acetate) gave 5-amino-pyrimidine-2-carboxylic acid methyl ester impure with acetic acid (6.074 g, 79%) as a white solid. After placing in a vacuum oven for 6 d, some of the acetic acid was removed. The material was carried on as is. 1H NMR (400 MHz, DMSO-d6, δ): 8.15 (s, 2H) 6.35 (s, 2H) 3.79 (s, 3H); MS (M+1): 154.8.
Quantity
9.83 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
12.2 g
Type
reactant
Reaction Step Two
Quantity
7.75 g
Type
reactant
Reaction Step Three
Quantity
7.75 g
Type
reactant
Reaction Step Four
Quantity
12.2 g
Type
reactant
Reaction Step Four

Synthesis routes and methods II

Procedure details

A suspension of 5-aminopyrimidine-2-carboxylic acid (Goldenbridge Pharma, Inc.; 5.70 g, 41.0 mmol) in MeOH (120 mL) was cooled in an ice-water bath and treated dropwise with thionyl chloride (8.97 mL, 123 mmol). The resulting suspension was heated at reflux for 20 h and then concentrated to give a yellow solid. The solid was dissolved in saturated aqueous NaHCO3 (60 mL) and extracted into EtOAc using a Gregar Extractor. The extract was concentrated to give methyl 5-aminopyrimidine-2-carboxylate (4.26 g, 68% yield) as an off-white solid. 1H NMR (400 MHz, CDCl3): δ 8.32 (s, 2H), 4.35 (br s, 2H), 4.02 (s, 3H).
Quantity
5.7 g
Type
reactant
Reaction Step One
Name
Quantity
120 mL
Type
reactant
Reaction Step One
Quantity
8.97 mL
Type
reactant
Reaction Step Two
Quantity
60 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What makes Methyl 5-aminopyrimidine-2-carboxylate of interest in the context of AzoC enzyme research?

A1: this compound is a substrate of the AzoC enzyme, which plays a role in the biosynthesis of azoxy compounds. [] These compounds have potential applications in various industries. Researchers are interested in engineering AzoC variants with improved catalytic efficiency towards different substrates, including this compound, to expand the possibilities for azoxy compound biosynthesis. []

Q2: How does the double mutant L101I/Q104R of AzoC compare to the wild-type enzyme in terms of its interaction with this compound?

A2: The research demonstrates that the L101I/Q104R AzoC double mutant exhibits enhanced catalytic efficiency towards this compound compared to the wild-type enzyme. [] Structural analysis suggests that this improvement may be attributed to a shorter distance between the substrate and the diiron center within the enzyme's active site. [] This closer proximity likely facilitates more efficient N-oxygenation of the substrate.

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